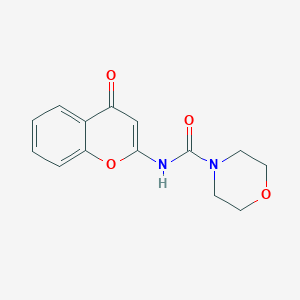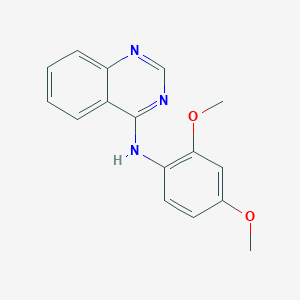![molecular formula C15H17N3OS B5541527 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5541527.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide derivatives, including compounds with pyrimidinyl and phenyl groups, are of significant interest in scientific research due to their diverse biological activities and potential applications in medicinal chemistry. The specific compound you've mentioned belongs to this broader class of chemicals, which have been explored for various therapeutic and industrial applications.
Synthesis Analysis
The synthesis of acetamide derivatives often involves multi-step chemical reactions, including the formation of amide bonds and the introduction of specific functional groups through substitution reactions. For instance, the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines from barbituric acid derivatives exemplifies the complexity and the variety of synthetic routes available for constructing such molecules (Nandha Kumar et al., 2001).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is critical for their biological activity and chemical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly employed to analyze and predict the structure-activity relationships (SAR) of these compounds. For example, the stereochemistry of phenylpiracetam and its methyl derivative has been investigated to understand its pharmacological profile, highlighting the importance of molecular structure in determining biological efficacy (Veinberg et al., 2015).
Chemical Reactions and Properties
Acetamide derivatives can undergo various chemical reactions, including hydrolysis, oxidation, and reduction, affecting their chemical stability and biological activity. The reactivity of the amide bond and the presence of other functional groups play a crucial role in these processes. For instance, the metabolism and degradation pathways of acetaminophen, a well-known acetamide derivative, have been extensively studied, revealing complex biochemical transformations (Qutob et al., 2022).
科学的研究の応用
Synthesis and Characterization of Heterocyclic Compounds
The compound has been a focal point in the synthesis and characterization of novel heterocyclic compounds. For instance, Davoodnia et al. (2009) explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with isocyanates under microwave irradiation, leading to the synthesis of thieno[2,3-d]pyrimidines. These reactions are significant for developing new materials and pharmaceuticals due to the versatile properties of thieno[2,3-d]pyrimidines (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Antimicrobial and Pharmacological Evaluations
Severina et al. (2020) conducted a study on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents, showcasing the potential of such compounds in medical applications. Their synthesis and subsequent pharmacological evaluation underline the role of these compounds in developing new therapeutic agents (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Crystal Structure Analysis
The detailed crystal structure analysis of derivatives similar to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide provides insights into their molecular configuration and potential interactions in biological systems. Subasri et al. (2016) investigated the crystal structures of closely related compounds, offering a foundational understanding of their chemical behavior and potential for drug design (Subasri, Timiri, Sinha Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Safety and Hazards
Sigma-Aldrich provides this compound to researchers but does not collect analytical data for it . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-5-4-6-13(7-10)18-14(19)9-20-15-16-11(2)8-12(3)17-15/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFAJECELSYMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)


![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)
![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)
![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)
![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)

![2-[(3-bromophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5541521.png)

![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5541543.png)